Brevinin-1Pd
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIIASVAANVFSKIFCAISKKC |
Origin of Product |
United States |
Molecular Architecture and Conformational Analysis of Brevinin 1pd
Elucidation of Primary Amino Acid Sequence
The primary structure, or amino acid sequence, is the fundamental determinant of a peptide's properties. Brevinin-1Pd is a 24-residue peptide. Its specific amino acid sequence has been identified as:
FLPIIASVAANVFSKIFCAISKKC nih.gov
While the sequences of brevinin-1 (B586460) peptides can vary significantly between different frog species, they share some conserved features. Across the family, four residues are typically invariant: Alanine (B10760859) at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine (B10760008) at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). nih.gov Additionally, a Proline (Pro) residue is often found at position 14, which can induce a distinct kink in the peptide's structure. nih.gov The sequence of this compound aligns with these general characteristics of the Brevinin-1 family.
Below is a table detailing the physicochemical properties derived from the primary sequence of this compound.
| Property | Value |
| Amino Acid Sequence | FLPIIASVAANVFSKIFCAISKKC |
| Length | 24 Residues |
| Molecular Formula | C₁₁₉H₂₀₅N₂₉O₂₈S₂ |
| Theoretical Molecular Weight | 2598.2 Da |
| Net Charge (at pH 7) | +4 |
| Isoelectric Point (pI) | 9.81 |
Advanced Spectroscopic Characterization of Secondary and Tertiary Structure
The three-dimensional conformation of this compound is crucial for its biological activity. Advanced spectroscopic techniques are employed to determine its structure in different environments, providing insight into its mechanism of action.
Circular Dichroism (CD) Spectroscopy for Helicity Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. mdpi.com Studies on various Brevinin-1 family peptides, such as Brevinin-1E and Brevinin-1GHd, consistently show that their conformation is highly dependent on the solvent environment. nih.govnih.govrcsb.org
In aqueous solutions, such as phosphate (B84403) buffer or ammonium (B1175870) acetate, Brevinin-1 peptides typically adopt a disordered or random coil structure. nih.govnih.gov However, when introduced into a membrane-mimicking environment, such as solutions containing trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational change. nih.govgoogle.com The CD spectra in these hydrophobic environments display characteristic double minima at approximately 208 nm and 222 nm, which is the hallmark of an α-helical structure. nih.govgoogle.com This transition to an α-helix is a critical step that allows the peptide to interact with and disrupt bacterial membranes.
The table below summarizes the observed changes in helicity for a representative Brevinin-1 peptide in different solvent conditions.
| Peptide | Solvent | Secondary Structure | α-Helical Content (%) |
| Brevinin-1OS | 10 mM NH₄AC (Aqueous) | Random Coil | Not specified |
| Brevinin-1OS | 50% TFE (Membrane-Mimetic) | α-Helix | 94.61% mdpi.comresearchgate.net |
| Brevinin-1GHd | 10 mM NH₄AC (Aqueous) | Random Coil | Not specified |
| Brevinin-1GHd | 50% TFE in 10 mM NH₄AC | α-Helix | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of molecules in solution. researchgate.netnih.gov While a specific NMR structure for this compound is not available, the solution structure of a close homolog, Brevinin-1BYa (PDB ID: 6G4I), has been determined in a TFE-water mixture. rcsb.org
The NMR analysis revealed that Brevinin-1BYa adopts a flexible helix-hinge-helix motif. rcsb.org The structure consists of two distinct α-helical segments:
An N-terminal helix extending from Proline³ to Phenylalanine¹².
A C-terminal helix from Proline¹⁴ to Threonine²¹. rcsb.org
These two helices are connected by a hinge region around Glycine¹³ and Proline¹⁴, which provides flexibility to the molecule. rcsb.org This amphipathic structure, with a clear separation of hydrophobic and hydrophilic residues on opposite faces of the helices, is essential for its interaction with lipid membranes. rcsb.org NMR studies using paramagnetic probes further suggest that the peptide lies parallel to the surface of micelles, with its hydrophobic face embedded in the core and the hydrophilic face exposed to the solvent. rcsb.org This positioning supports a mechanism of action that involves membrane disruption without necessarily forming transmembrane pores. rcsb.org
X-ray Crystallography Approaches for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. nih.govmdpi.com The technique involves directing a beam of X-rays onto a highly ordered crystal of the molecule. mbl.or.kr The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. mdpi.com From this map, the precise position of each atom can be determined.
Despite its power, obtaining high-quality crystals of peptides, particularly flexible antimicrobial peptides like brevinins, can be exceptionally challenging. To date, there are no published reports or entries in major protein databases detailing the solid-state crystal structure of this compound or any other member of the Brevinin-1 family. Therefore, information on its solid-state conformation remains unavailable.
Structural Elements Critical for Bioactivity in Brevinin-1 Peptides
Role of the C-terminal Disulfide-Bridged "Rana Box" Moiety
A hallmark of most brevinin-1 peptides is a C-terminal cyclic domain known as the "Rana box". nih.gov This motif is a heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues. The highly conserved sequence for this feature in the Brevinin-1 family is Cys¹⁸-(Xaa)₄-Lys-Cys²⁴, where 'Xaa' can be any amino acid. nih.gov In this compound, this sequence is C¹⁸AISKKC²⁴ .
Significance of the N-terminal Hydrophobic Domain
The N-terminal domain of this compound is a critical determinant of its function. This region, spanning roughly the first half of the peptide, is rich in hydrophobic amino acid residues. mdpi.com Specifically, the sequence of this compound begins with an FLP-tripeptide motif, a feature that is highly conserved among many brevinin-1 peptides and contributes to its hydrophobicity. nih.gov
The primary significance of this domain lies in its role in membrane interaction. The hydrophobicity of the N-terminal region facilitates the peptide's insertion into the lipid bilayer of target cell membranes. frontiersin.org This interaction is the initial step in its mechanism of action. Research on the brevinin-1 family has shown that the hydrophobic N-terminal domain is essential for both antimicrobial and hemolytic activities. nih.gov Any reduction or truncation of this hydrophobic segment leads to a significant decrease in these biological activities, highlighting its importance. nih.gov The amphipathic α-helix formed in a membrane environment positions the hydrophobic residues towards the lipid core of the membrane and the hydrophilic, cationic residues towards the aqueous phase or the negatively charged phospholipid head groups. nih.gov
Analysis of Key Amino Acid Residues and Their Conformational Impact
The specific amino acid composition of this compound dictates its three-dimensional structure and, consequently, its function. Several key residues and conserved motifs have a profound impact on its conformation.
Invariant Residues and the "Rana Box": The brevinin-1 family is characterized by four invariant amino acid residues: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). nih.govfrontiersin.org this compound contains all four of these residues at their conserved positions. The two cysteine residues, Cys¹⁸ and Cys²⁴, form a disulfide bridge, creating the cyclic heptapeptide "Rana box" at the C-terminus. frontiersin.orgmdpi.com This rigid loop structure is crucial for maintaining the peptide's stability and has been shown to be indispensable for its biological activity. mdpi.comresearchgate.net
Cationic Residues: The peptide's net positive charge, conferred by its cationic amino acid residues, is fundamental to its initial interaction with target membranes. This compound possesses three Lysine (K) residues at positions 16, 22, and 23. The positive charge of these residues facilitates strong electrostatic interactions with the negatively charged components of bacterial membranes, such as anionic phospholipids. nih.gov This electrostatic attraction is the first step in accumulating the peptide on the cell surface before the hydrophobic N-terminal domain engages with the lipid bilayer.
Interactive Data Table: Key Amino Acid Residues in this compound and Their Functions
| Residue(s) | Position(s) | Conformational/Functional Significance |
| F (Phenylalanine), L (Leucine), P (Proline), I (Isoleucine), A (Alanine), V (Valine) | N-terminal region | Contribute to the high hydrophobicity of the N-terminal domain, essential for membrane insertion. mdpi.comnih.gov |
| A (Alanine) | 9 | An invariant residue in the brevinin-1 family. nih.govfrontiersin.org |
| S (Serine) | 14 | Replaces the common Proline hinge, likely altering the helical structure and flexibility of the peptide. nih.govnih.gov |
| C (Cysteine) | 18, 24 | Form a disulfide bridge to create the structurally critical C-terminal "Rana box". mdpi.comfrontiersin.org |
| K (Lysine) | 16, 22, 23 | Provide a net positive charge, facilitating electrostatic attraction to negatively charged microbial membranes. nih.gov |
Biosynthetic Pathways and Genetic Encoding of Brevinin 1pd
Gene Cloning and cDNA Sequence Analysis Encoding Brevinin-1Pd Precursors
The identification of the genetic sequence for this compound and its precursor is primarily achieved through molecular cloning techniques. researchgate.net The standard methodology involves the construction of a complementary DNA (cDNA) library from the skin of the host organism, in this case, a species of ranid frog. nih.govthermofisher.com
Researchers use reverse transcriptase to convert the messenger RNA (mRNA) extracted from the frog's skin glands into cDNA. thermofisher.com This cDNA library represents all the genes being actively expressed in the tissue at the time of collection. To isolate the specific gene encoding the this compound precursor, a technique known as 'shotgun' cloning can be employed. This involves screening the library, often using primers designed from the highly conserved signal peptide region of other known Brevinin-1 (B586460) family members. nih.govgoogle.com
Analysis of the cloned cDNA reveals that this compound is synthesized as a larger precursor protein. This precursor has a characteristic tripartite structure common to most amphibian AMPs: nih.govmdpi.com
N-terminal Signal Peptide: A sequence of approximately 22 amino acids that directs the precursor protein into the secretory pathway. This region is highly conserved among different AMP families. nih.govgoogle.commdpi.com
Acidic Spacer Region: An intervening sequence rich in acidic amino acid residues like aspartic and glutamic acid. nih.gov
Mature Peptide Sequence: The C-terminal region that corresponds to the final, active this compound peptide. This region is preceded by a specific cleavage signal. mdpi.com
The full precursor sequence for this compound has been identified and cataloged in protein sequence databases. bicnirrh.res.in The analysis of such precursor sequences is crucial for understanding the initial stages of biosynthesis. nih.gov
| Component | Typical Length (Amino Acids) | Function |
| Signal Peptide | ~22 | Directs the precursor to the secretory pathway. |
| Acidic Spacer | ~23 | Separates the signal peptide from the mature peptide. |
| Cleavage Site | 2 | Signals for enzymatic processing. |
| Mature Peptide | ~24 | The final, biologically active antimicrobial peptide. |
| Table 1: General structure of a Brevinin-1 precursor protein based on cDNA analysis. google.commdpi.com |
Post-Translational Modifications and Maturation Processes
Following the translation of the precursor mRNA into a polypeptide chain, several essential post-translational modifications (PTMs) must occur to produce the mature, functional this compound peptide. thermofisher.com These modifications are critical for the peptide's structure and biological activity. The process is a classic example of how propeptides are converted into their active forms. wikipedia.org
The key maturation steps include:
Proteolytic Cleavage: The precursor protein undergoes enzymatic cleavage at specific sites. The signal peptide is removed upon entry into the endoplasmic reticulum. wikipedia.org A crucial cleavage occurs at a dibasic amino acid site, typically Lysine-Arginine (Lys-Arg or KR), located just before the mature peptide sequence. google.commdpi.com This releases the mature peptide from the acidic spacer region.
Disulfide Bond Formation: Brevinin-1 family peptides are characterized by a C-terminal cyclic domain known as the "Rana box". nih.govmdpi.com This structure is formed by the creation of a disulfide bond between two cysteine residues. In Brevinin-1 peptides, these are typically located at positions 18 and 24 of the mature sequence. nih.gov This cyclization is vital for the peptide's structural stability and function.
C-terminal Amidation: In some, but not all, brevinins, the C-terminal carboxyl group is enzymatically converted to an amide. This modification can neutralize the negative charge at the C-terminus, which may enhance the peptide's antimicrobial activity and stability. While some brevinins lacking the typical "Rana box" are known to be amidated, this modification varies across the family. semanticscholar.org
These modifications transform the inactive precursor into the final, potent this compound antimicrobial peptide, which is then stored in the granular glands of the frog's skin, ready for secretion. wikipedia.org
| Modification | Description | Purpose |
| Proteolytic Cleavage | Removal of the signal peptide and acidic spacer at a specific (e.g., KR) site. google.commdpi.com | To release the mature peptide from its precursor form. |
| Disulfide Bridge | Formation of a covalent bond between two cysteine residues in the C-terminal region. nih.gov | Creates the characteristic "Rana box" structure, essential for stability and activity. frontiersin.org |
| Table 2: Key post-translational modifications in the maturation of Brevinin-1 peptides. |
Molecular Mechanisms Regulating this compound Gene Expression
The expression of the gene encoding this compound is tightly regulated, ensuring that the peptide is produced when needed for defense against microbial pathogens. The regulation of gene expression in eukaryotes can occur at multiple levels, including epigenetic, transcriptional, and post-transcriptional controls. pressbooks.pub
Studies on related ranid frogs provide insight into the potential regulatory mechanisms for this compound:
Environmental Stimuli: Research on Rana sylvatica has shown that the synthesis of Brevinin-1SY can be induced by environmental changes. Frogs maintained at warmer temperatures (30°C), which are more conducive to microbial growth, showed a high concentration of the peptide in their skin, whereas those kept in colder water (5°C) had no detectable levels. core.ac.uk This suggests that external factors, likely perceived as a heightened risk of infection, can upregulate the transcription of brevinin genes.
Hormonal Control: Glucocorticoids have been shown to influence the synthesis of antimicrobial peptides in frog skin. bcreptilesandamphibians.ca In Rana esculenta, treatment with glucocorticoids was found to inhibit AMP synthesis, indicating a hormonal regulatory pathway that could potentially suppress the immune response under certain physiological conditions. core.ac.uk
Transcriptional Regulation: Like other eukaryotic genes, the this compound gene is controlled by a promoter region upstream of the coding sequence. pressbooks.pub This region binds transcription factors, which are proteins that can activate or repress gene expression in response to cellular signals. While the specific transcription factors that regulate this compound are not fully elucidated, they are likely part of a broader immune response signaling cascade. pressbooks.pub
The regulation of this compound is likely a complex interplay of environmental cues and internal hormonal signals that modulate gene transcription to match the frog's immediate immunological needs.
Comparative Genomics and Phylogenetics of Brevinin-1 Family Members
The Brevinin-1 family is a large and diverse group of antimicrobial peptides found across numerous species of ranid frogs. core.ac.uk Comparative analysis of their amino acid sequences provides valuable information about their evolutionary relationships and functional divergence. semanticscholar.org
This compound belongs to this extensive family. While members share a common precursor organization and the characteristic C-terminal "Rana box," their mature peptide sequences are hypervariable. nih.govsemanticscholar.org This high degree of sequence variation, even among closely related species, is thought to be a result of evolutionary pressure to adapt to diverse microbial threats. core.ac.uk
Key findings from phylogenetic studies of the Brevinin-1 family include:
Phylogenetic Markers: The amino acid sequences of Brevinin-1 peptides have been used as molecular markers to clarify the phylogenetic relationships between different frog species. Cladograms based on these peptide sequences often show strong consistency with those derived from mitochondrial DNA analysis. core.ac.ukbiologists.com
Gene Duplication: The presence of multiple Brevinin-1 peptides within a single frog species suggests that the genes encoding them have arisen from multiple gene duplication events throughout their evolutionary history. core.ac.uk
Conserved Residues: Despite the hypervariability, a few amino acid residues in Brevinin-1 peptides are highly conserved, such as the two cysteines that form the disulfide bridge and an alanine (B10760859) at position 9. nih.gov this compound and its relatives from Rana pipiens (1Pa, 1Pb, 1Pc, 1Pe) show close homology, forming a distinct clade in phylogenetic trees, separate from brevinins found in other species like Rana berlandieri. nih.govbcreptilesandamphibians.cabiologists.com
This comparative approach not only helps in classifying new peptides like this compound but also provides a framework for understanding the structure-function relationships and the evolutionary strategies that have shaped this important family of antimicrobial agents. core.ac.uknih.gov
| Peptide | Host Species | Relationship to this compound |
| Brevinin-1Pa | Rana pipiens | Closely related; from the same species. bcreptilesandamphibians.ca |
| Brevinin-1Sa | Rana sphenocephala | Related, but from a different species group. nih.gov |
| Brevinin-1Ba | Rana berlandieri | Part of a separate clade from the R. pipiens brevinins. nih.gov |
| Brevinin-1E | Rana brevipoda porsa | The first Brevinin-1 peptide discovered; a foundational member of the family. nih.gov |
| Table 3: Selected Brevinin-1 family members and their phylogenetic context relative to this compound. |
Peptide Synthesis Strategies and Methodological Advancements
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Brevinin-1Pd
The synthesis of this compound is typically achieved using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.govbeilstein-journals.org This approach involves a repeating cycle of deprotection and coupling steps.
General SPPS Cycle (Fmoc/tBu Strategy):
Resin Preparation: The process begins with a solid support resin, often a polystyrene-based material, to which the first C-terminal amino acid (Cysteine in the case of this compound) is attached. bachem.compowdersystems.com
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a basic solution such as piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine group. bachem.comnih.gov
Amino Acid Activation & Coupling: The next Fmoc-protected amino acid in the sequence is activated using coupling reagents (e.g., HBTU, PyBOP) and then added to the resin, where it forms a peptide bond with the free amine group of the preceding residue. powdersystems.comnih.gov
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble by-products. bachem.com
This cycle is repeated until the full 24-amino acid sequence of this compound is assembled. beilstein-journals.org Following the final coupling step, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing trifluoroacetic acid (TFA). powdersystems.combiotage.com
A critical post-cleavage step for this compound is the formation of the intramolecular disulfide bridge between Cys¹⁸ and Cys²⁴. This is typically achieved through an oxidation reaction, for example, by using dimethyl sulfoxide (B87167) (DMSO) in an aqueous solution. nih.gov
Table 2: Standard Steps in Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Common Reagents |
|---|---|---|
| 1. Anchoring | The C-terminal amino acid is covalently linked to a solid resin support. | Polystyrene resin, Fmoc-Cys(Trt)-OH |
| 2. Deprotection | Removal of the temporary Nα-Fmoc protecting group. | 20% Piperidine in DMF |
| 3. Coupling | Formation of the peptide bond with the next activated amino acid. | Fmoc-amino acid, HBTU/PyBOP, DIPEA |
| 4. Repetition | Steps 2 and 3 are repeated for each amino acid in the sequence. | N/A |
| 5. Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic Acid (TFA) cocktail |
| 6. Oxidation | Formation of the C-terminal disulfide bridge ("Rana box"). | Dimethyl Sulfoxide (DMSO) |
This interactive table summarizes the key stages of a typical SPPS workflow for a peptide like this compound.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods. chemistryviews.org Enzymes operate under mild conditions (neutral pH, aqueous solutions), offering high regio- and stereoselectivity, which can circumvent the need for complex protecting group strategies used in purely chemical synthesis. mdpi.comnih.gov
While specific chemoenzymatic protocols for the total synthesis of this compound are not widely documented in the literature, this approach offers potential advantages. For instance, enzymes like ligases could be used to join smaller, chemically synthesized peptide fragments under physiological conditions. nih.gov This strategy could be particularly useful for incorporating specific modifications or labels into the peptide backbone with high efficiency and minimal side reactions. chemistryviews.org A hypothetical chemoenzymatic process could involve the synthesis of peptide segments followed by enzyme-mediated ligation to form the final 24-residue chain. mdpi.com
Semi-Synthesis and Segment Condensation Techniques
For larger or more complex peptides, semi-synthesis and segment condensation offer powerful alternatives to a linear, stepwise approach. mdpi.com
Segment Condensation: This strategy involves the chemical synthesis of several smaller peptide fragments, which are then purified and joined together (ligated) to form the full-length peptide. researchgate.netrsc.org A major advantage is that any impurities or by-products from the synthesis of each segment can be removed before the final ligation, potentially leading to a purer final product compared to a single, long linear synthesis. researchgate.net Native Chemical Ligation (NCL) is a prominent segment condensation technique where an N-terminal cysteine residue of one unprotected peptide segment chemoselectively reacts with the C-terminal thioester of another segment to form a native peptide bond. nih.gov This could be applied to this compound by synthesizing it in two or more fragments.
Semi-Synthesis: This approach, also known as protein semi-synthesis, combines a fragment produced through recombinant DNA technology in a host system (like E. coli) with one or more chemically synthesized peptide fragments. mdpi.comnih.gov Expressed Protein Ligation (EPL) is a common method where a recombinantly expressed protein is modified to have a C-terminal thioester, allowing it to be ligated with a synthetic peptide containing an N-terminal cysteine. nih.gov While typically used for much larger proteins, this technique could theoretically be adapted to produce chimeric or heavily modified analogues of this compound.
To date, the application of these advanced techniques specifically for this compound synthesis has not been a primary focus in published research, as its moderate length of 24 amino acids makes it accessible via optimized SPPS. nih.gov
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing the yield and purity of synthetic this compound is essential for obtaining reliable data in research applications. Low purity can result from incomplete coupling or deprotection reactions during SPPS, leading to deletion sequences or other side-products that are difficult to separate from the target peptide. gyrosproteintechnologies.combiotage.com
Key optimization strategies focus on improving the efficiency of the SPPS process and the final purification:
Reaction Conditions: Optimizing factors like temperature, reaction time, and reagent concentration can significantly increase product yield and reduce the formation of by-products. deskera.comarborpharmchem.com For example, increasing the concentration of amino acid and coupling reagent solutions can enhance reaction kinetics. biotage.com Microwave-assisted SPPS is an advanced technique that uses microwave energy to accelerate the coupling and deprotection steps, often resulting in higher purity and yield in a shorter amount of time. beilstein-journals.orgnih.gov
Managing Difficult Sequences: Peptide chain aggregation during synthesis is a major cause of failure. nih.gov This can be mitigated by using specialized PEG-modified resins, chaotropic agents, or by incorporating pseudoproline dipeptides at specific points in the sequence to disrupt secondary structure formation on the resin. nih.gov
Coupling Strategies: For sterically hindered amino acid couplings, such as those involving valine or isoleucine (both present in this compound), a "double coupling" strategy may be employed, where the coupling step is repeated to ensure the reaction goes to completion. biotage.com
Purification: After cleavage from the resin, the crude peptide mixture must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like this compound to a high degree (>90-95%). nih.gov The peptide is separated based on its hydrophobicity, allowing for the removal of shorter or modified sequences.
This interactive table details common optimization techniques used in peptide synthesis to improve the final product's quality and quantity.
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Other Name | Role in Synthesis |
|---|---|---|
| 9-fluorenylmethyloxycarbonyl | Fmoc | Nα-protecting group |
| tert-butyl | tBu | Side-chain protecting group |
| Dimethylformamide | DMF | Solvent |
| Piperidine | Reagent for Fmoc deprotection | |
| Trifluoroacetic Acid | TFA | Reagent for cleavage from resin |
| Dimethyl Sulfoxide | DMSO | Oxidizing agent for disulfide bond formation |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling reagent |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Coupling reagent |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Coupling reagent |
| N,N-Diisopropylethylamine | DIPEA | Base for coupling reaction |
| Hydroxybenzotriazole | HOBt | Coupling additive |
| Hydroxyazabenzotriazole | HOAt | Coupling additive |
| Trityl | Trt | Side-chain protecting group for Cysteine |
This table provides a reference for the chemical compounds and reagents discussed in the context of this compound synthesis.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Cell Membrane Interaction Mechanisms
The initial and most critical interactions of Brevinin-1Pd occur at the cell surface. The peptide's structure is ideally suited for targeting and disrupting the lipid bilayer of microbial membranes. In aqueous solutions, brevinin-1 (B586460) peptides typically exist in a disordered random coil state. researchgate.netnih.gov However, upon encountering a membrane environment, they adopt a more structured, amphipathic α-helical conformation, which is crucial for their disruptive function. researchgate.netnih.govmdpi.com
The initial attraction between this compound and a target cell is governed by electrostatic forces. Brevinin-1 peptides are cationic, possessing a net positive charge due to amino acid residues like lysine (B10760008). researchgate.netmdpi.com This positive charge facilitates a strong, selective attraction to the negatively charged surfaces of bacterial and other target cell membranes. mdpi.com These anionic surfaces are rich in components such as phosphatidylglycerol (PG), lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. asm.orgnih.gov This electrostatic targeting is a key factor in the peptide's ability to distinguish between microbial cells and the typically zwitterionic (less negatively charged) outer membranes of mammalian cells. mdpi.com The binding is often driven by the affinity of cationic residues, such as lysine and arginine, for the phosphate (B84403) groups within the lipid bilayer. mdpi.com
Once electrostatically drawn to the membrane surface, the peptide's amphipathic nature comes into play. The α-helical structure adopted by the peptide in the membrane environment features a distinct segregation of hydrophobic and hydrophilic amino acid residues on opposite sides of the helix. portlandpress.com The hydrophobic face, containing residues like phenylalanine, leucine (B10760876), isoleucine, and valine, readily inserts into the nonpolar, acyl chain core of the lipid bilayer. researchgate.netmdpi.commdpi.com This insertion is a thermodynamically favorable process that disrupts the ordered structure of the membrane lipids. nih.gov The high hydrophobicity of a peptide is correlated with its ability to create a strong interaction with the lipid bilayer. researchgate.net This penetration into the hydrophobic core is a critical step that destabilizes the membrane and precedes permeabilization. mdpi.comnih.gov
| Property | Value/Description | Reference |
|---|---|---|
| Amino Acid Sequence | FLPIIASVAANVFSKIFCAISKKC | frontiersin.org |
| Molecular Weight | 2569.4 Da | frontiersin.org |
| Key Structural Feature | C-terminal "Rana box" disulfide bridge (Cys18-Cys24) | researchgate.net |
| Charge | Cationic (positively charged) | researchgate.netmdpi.com |
| Conformation | Adopts an amphipathic α-helical structure in membrane environments | researchgate.netnih.gov |
Following membrane insertion, this compound is believed to disrupt the bilayer through one of several proposed mechanisms, with the toroidal-pore and carpet models being widely cited for brevinins and other AMPs. researchgate.netasm.org
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like channel, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the aqueous pore. mdpi.commdpi.com
Toroidal-Pore Model: This model proposes that the inserted peptides, along with the headgroups of the lipid molecules, bend and fold back on themselves to create a continuous channel through the membrane. mdpi.comasm.org This results in a pore lined by both the hydrophilic faces of the peptides and the polar lipid headgroups, causing significant membrane disruption. mdpi.com
Carpet Mechanism: In this non-pore-forming model, the peptides accumulate on the surface of the membrane, parallel to the lipid headgroups, forming a "carpet." researchgate.netmdpi.com Once a critical concentration is reached, this peptide layer acts like a detergent, dissolving the membrane by forming micelles and causing a catastrophic loss of integrity. mdpi.com Studies on some brevinin analogues suggest their helical segments lie parallel to the micellar surface, supporting a non-pore-forming mechanism. frontiersin.org
The membrane-disrupting activity of brevinins has been confirmed through various biophysical assays that use model lipid systems or live cells.
Liposome Leakage Assays: These experiments use artificial vesicles (liposomes) loaded with a fluorescent dye. The addition of a membrane-active peptide like a brevinin causes pore formation or disruption, leading to the leakage of the dye, which can be quantified by measuring the increase in fluorescence.
SYTOX Green Assays: SYTOX Green is a nucleic acid stain that cannot cross the membrane of intact cells. frontiersin.orgportlandpress.com When a peptide compromises membrane integrity, the dye enters the cell and binds to DNA, causing a dramatic increase in fluorescence. frontiersin.orgportlandpress.com This method has been used to confirm that brevinin analogues cause membrane disruption. portlandpress.comnih.gov
Alkaline Phosphatase (AKPase) Assays: The release of intracellular enzymes like AKPase into the extracellular environment is another indicator of membrane damage. Studies on a Brevinin-1 peptide showed a rapid increase in extracellular AKPase, confirming that it alters membrane permeability. dovepress.com
Transmission Electron Microscopy (TEM): TEM studies on bacteria treated with brevinin peptides have shown significant morphological changes, including the destruction of the cell membrane and the detachment of the outer and inner membranes. mdpi.com
Pore Formation Models (e.g., Barrel-Stave, Toroidal) and Carpet Mechanism
Identification and Characterization of Intracellular Targets
While membrane disruption is the primary mechanism of action for most AMPs, including the brevinin family, some peptides can translocate across the compromised membrane to act on intracellular targets. frontiersin.org
After gaining entry into the cytoplasm, some AMPs can interfere with essential cellular processes by binding to negatively charged molecules like DNA and RNA. nih.govmdpi.com This interaction is also mediated by the electrostatic attraction between the cationic peptide and the anionic phosphate backbone of the nucleic acids. mdpi.comasm.org This binding can physically block the enzymes involved in replication and transcription or induce conformational changes in the nucleic acids, thereby inhibiting protein synthesis and other vital functions. nih.govmdpi.com
The ability of AMPs to bind DNA is often demonstrated using gel retardation assays (EMSA), where the migration of plasmid DNA through an agarose (B213101) gel is slowed or stopped in the presence of the binding peptide. frontiersin.orgfrontiersin.org While this dual-action mechanism has been confirmed for several AMPs, such as Melectin and NK-18, specific studies demonstrating direct binding of this compound to nucleic acids are not yet prevalent. asm.orgfrontiersin.org However, given its cationic and amphipathic properties, it is plausible that this compound could exert secondary intracellular effects following membrane permeabilization, a possibility that warrants further investigation. nih.gov
Modulation of Intracellular Enzyme Activities
The direct modulation of specific intracellular enzyme activities by Brevinin-family peptides is an emerging area of research. While many antimicrobial peptides (AMPs) are known to primarily target cell membranes, some have been shown to interact with intracellular components and affect enzymatic processes. For instance, reports indicate that certain proline-rich antimicrobial peptides (PrAMPs) can inhibit the ATPase activity of DnaK, a bacterial heat shock protein. nih.gov Another peptide, microcin (B1172335) J25, has been found to bind to RNA polymerase and obstruct its function. nih.gov
For the Brevinin family specifically, a peptide known as Brevinin-1FL has been shown to increase the activity of endogenous antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD) in H2O2-treated PC12 cells. nih.gov This action helps to mitigate oxidative stress. nih.gov However, specific studies detailing the direct interaction and modulation of intracellular enzymes by this compound have not been identified in the current body of scientific literature.
Disruption of Mitochondrial Membrane Potential and ATP Levels
Studies on the related peptide Brevinin-2R have demonstrated that it can induce a decrease in both the mitochondrial membrane potential and intracellular ATP levels in target cells. diva-portal.orgnih.gov Similarly, the peptide Brevinin-1FL was found to reduce the loss of mitochondrial membrane potential in PC12 cells under oxidative stress. nih.gov Another analogue, peptide 5R, significantly decreased intracellular ATP levels in MRSA bacteria at concentrations of 1 μM and above. nih.gov This disruption of the cell's energy production is a significant contributor to its cell-killing activity. diva-portal.orgnih.gov The primary mechanism is believed to be the permeabilization of the mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthase to function. diva-portal.orgnih.gov
Table 1: Effects of Brevinin Family Peptides on Mitochondrial Parameters
| Peptide | Cell Line/Organism | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on ATP Levels | Reference |
|---|---|---|---|---|
| Brevinin-2R | Various cancer cell lines | Decrease | Decrease | diva-portal.orgnih.gov |
| Brevinin-1FL | PC12 cells (under H2O2 stress) | Alleviated loss of ΔΨm | Not specified | nih.gov |
Note: This table is compiled from data on Brevinin family peptides, not specifically this compound.
Cellular Responses to this compound Exposure (in vitro Contexts)
Induction of Apoptosis and Cell Cycle Arrest in Target Cell Lines
Several members of the Brevinin peptide family have been shown to induce programmed cell death, or apoptosis, and interfere with the normal cell cycle in cancer cell lines.
Brevinin-1RL1, for example, has been demonstrated to induce apoptosis in HCT116 and A549 tumor cells. mdpi.com This process is caspase-dependent, involving the cleavage of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively. mdpi.com The activation of these caspases leads to the subsequent activation of the executioner caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com
Furthermore, the peptide Brevinin-1FL was observed to reduce apoptosis in PC12 cells that were under oxidative stress. nih.gov It also suppressed cell cycle arrest in these stressed cells. nih.gov In contrast, another related compound, Brevilin A, was found to induce cell cycle arrest at the G2/M phase in nasopharyngeal carcinoma (NPC) cells in a dose- and time-dependent manner. nih.govfrontiersin.org This arrest was accompanied by the downregulation of key cell cycle proteins like cyclin D3 and cdc2. nih.govfrontiersin.org
Table 2: Apoptotic and Cell Cycle Effects of Brevinin-Related Peptides
| Peptide/Compound | Target Cell Line | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Events | Reference |
|---|---|---|---|---|---|
| Brevinin-1RL1 | HCT116, A549 | Yes | Not specified | Activation of caspase-8, -9, -3; PARP cleavage | mdpi.com |
| Brevinin-1FL | PC12 (H2O2-stressed) | Reduced apoptosis | Reduced cell cycle arrest | Not specified | nih.gov |
Note: This table is compiled from data on Brevinin family peptides and related compounds, not specifically this compound.
Investigations of Necrotic Pathways and Alternative Cell Death Mechanisms
In addition to apoptosis, some Brevinin peptides can trigger other forms of cell death, such as necrosis. Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response. agscientific.commolbiolcell.org
Research on Brevinin-1RL1 has revealed that it induces both apoptosis and necrosis in tumor cells. mdpi.com Morphological changes consistent with necrosis were observed in HCT116 and A549 cells following treatment with Brevinin-1RL1. mdpi.com This suggests that the peptide can trigger cell death through multiple mechanisms, a feature that could be advantageous in killing cancer cells that have developed resistance to apoptosis. mdpi.com
Furthermore, studies on Brevinin-2R suggest it may induce cell death through mechanisms other than classical apoptosis, as its activity is caspase-independent. diva-portal.orgnih.gov This peptide was found to interact with the lysosomal compartment, causing damage and leakage of cathepsins, which points towards autophagy-related cell death processes. diva-portal.orgnih.gov The existence of such alternative cell death pathways, including necroptosis and paraptosis, is an active area of research for developing novel cancer therapies. frontiersin.orgplos.orgnih.gov
Immunomodulatory Mechanisms (Non-Clinical Context)
Modulation of Cytokine Release Pathways (e.g., TLR-2 Pathway)
Antimicrobial peptides often possess immunomodulatory functions in addition to their direct microbicidal or cytotoxic effects. uniprot.org They can influence the innate immune system by modulating the production and release of cytokines. frontiersin.org This modulation can occur through signaling pathways such as those involving Toll-like receptors (TLRs). frontiersin.org
The activation of the innate immune system, for instance via the Toll-like receptor-2 (TLR-2) pathway, can stimulate the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-8. diva-portal.orgnih.gov TLR-2 recognizes various microbial components and typically initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and subsequent cytokine production. uniprot.orgfrontiersin.org Some AMPs have been shown to promote inflammasome activation through TLR2 signaling. plos.org
Within the Brevinin family, peptides have demonstrated the ability to modulate cytokine release. For example, Brevinin-2GU was found to significantly reduce the release of TNF-α from stimulated peripheral blood mononuclear cells (PBMs). nih.gov Conversely, another related peptide, B2RP-ERa, significantly increased the secretion of anti-inflammatory cytokines like IL-10. nih.gov This indicates that different peptides within the family can have varied and even opposing effects on the immune response. There is currently no specific data available detailing the interaction of this compound with the TLR-2 pathway or its specific effects on cytokine release profiles.
Lipopolysaccharide (LPS) Neutralization and Anti-Inflammatory Activities
While extensive research has been conducted on the Brevinin family of antimicrobial peptides, specific mechanistic data on the lipopolysaccharide (LPS) neutralization and subsequent anti-inflammatory activities of this compound are not detailed in the available scientific literature.
General studies on the Brevinin-1 family suggest a potential for these peptides to interact with and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. This neutralization is often a key mechanism for the anti-inflammatory effects observed with other antimicrobial peptides. The binding to LPS can prevent it from activating host immune cells, thereby reducing the production of pro-inflammatory mediators.
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its specific efficacy and molecular interactions in LPS neutralization and the modulation of inflammatory pathways. Research on closely related peptides, such as Brevinin-1BW and Brevinin-1GHd, has demonstrated significant LPS-binding activity and the ability to suppress the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cell models stimulated with LPS. mdpi.comfrontiersin.orgresearchgate.net These studies have also pointed towards the inhibition of inflammatory signaling pathways like the MAPK pathway. frontiersin.org Nevertheless, direct extrapolation of this data to this compound is not scientifically rigorous without dedicated experimental verification.
Further research is required to specifically elucidate the molecular and cellular mechanisms of this compound in the context of LPS neutralization and its anti-inflammatory properties.
Structure Activity Relationship Sar Studies of Brevinin 1pd and Its Analogues
Impact of Amino Acid Substitutions on Biological Activity and Selectivity
Role of Cationic Residues (Lysine, Arginine, Histidine)
Cationic residues are fundamental to the initial interaction between Brevinin peptides and the negatively charged membranes of bacteria. nih.gov The net positive charge of the peptide facilitates electrostatic attraction to anionic components of microbial cell walls, such as phospholipids. researchgate.netnih.gov Increasing the net positive charge generally enhances antimicrobial activity, but an excessively high charge can also lead to increased lysis of host cells (hemolytic activity). researchgate.net
Studies on Brevinin-1 (B586460) analogues demonstrate the distinct effects of substituting different cationic amino acids:
Arginine (Arg) Substitution: In a study on Brevinin-1pl, replacing lysine (B10760008) residues with arginine (creating analogues Brevinin-1pl-2R and Brevinin-1pl-5R) enhanced activity against Gram-positive bacteria like Enterococcus faecium. frontiersin.org For instance, the Minimum Inhibitory Concentration (MIC) of Brevinin-1pl-5R against E. faecium decreased from 4 µM to 2 µM. However, this came at the cost of reduced efficacy against Gram-negative bacteria. frontiersin.org
Lysine (Lys) Substitution: The specific position and context of lysine residues are critical. While Brevinin-1 peptides have highly conserved Lysine residues at positions 23, substitutions elsewhere can alter activity. mdpi.comfrontiersin.org An analogue of Brevinin-1pl where a hydrophobic residue was replaced with lysine (Brevinin-1pl-6K) showed decreased activity against Gram-positive bacteria, an effect attributed to the corresponding reduction in hydrophobicity. frontiersin.org
Histidine (His) Substitution: Introducing histidine residues, as in the analogue Brevinin-1pl-3H, led to a significant reduction in hemolytic activity, indicating better selectivity for microbial over mammalian cells. frontiersin.org While its potency against Gram-negative bacteria was diminished, it retained moderate activity against Gram-positive strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 4 µM. This suggests that histidine substitution can be a valuable strategy for developing peptides with a better therapeutic window. frontiersin.org
| Peptide | Sequence | Net Charge | Modification | E. faecium | MRSA | P. aeruginosa |
|---|---|---|---|---|---|---|
| Brevinin-1pl (Parent) | FLPILASLAAKVFPKIFCAISKKC | +5 | - | 4 | 2 | 16 |
| Brevinin-1pl-2R | FLPILASLAAKVFPKIFCAISRRC | +5 | Lys22,23 -> Arg | 4 | 2 | 8 |
| Brevinin-1pl-5R | FLPILARLAARVFPRIFCAIRKRC | +5 | Multiple Lys -> Arg | 2 | 4 | 32 |
| Brevinin-1pl-6K | FLPILAKLAAKVFPKIFCAIKKKC | +6 | Hydrophobic -> Lys | 8 | 8 | 16 |
| Brevinin-1pl-3H | FLPILAHLAAHVFPKIFCAIHKKC | +5 | Multiple Lys -> His | 8 | 4 | 64 |
Influence of Hydrophobic and Amphipathic Residues
The amphipathic nature of Brevinin-1 peptides, characterized by the spatial separation of hydrophobic and hydrophilic (cationic) residues upon folding into an α-helix, is crucial for their membrane-disrupting activity. researchgate.netnih.gov After initial electrostatic attraction, the hydrophobic face of the helix inserts into the lipid core of the bacterial membrane, leading to perturbation and lysis. nih.gov
Effects of Peptide Length and Truncations on Conformational Integrity and Activity
The length of a peptide influences its ability to form a stable secondary structure, such as an α-helix, and span the microbial membrane. Truncation studies, involving the removal of amino acids from the N- or C-terminus, provide insight into which regions of the peptide are essential for its function.
Research on Brevinin-1 peptides has shown that modifications to length can have profound effects. The discovery of naturally occurring C-terminally truncated Brevinin-1 peptides, which lack the canonical "Rana box" disulfide loop but still possess antimicrobial activity, challenged the initial belief that this structure was indispensable. nih.gov However, synthetic truncation studies present a more complex picture. A study on Brevinin-1OS, which has potent activity against Gram-positive bacteria, demonstrated that its N-terminal truncated analogues had significantly reduced or abolished antimicrobial activity. mdpi.com
| Peptide | Sequence | Modification | S. aureus | C. albicans |
|---|---|---|---|---|
| Brevinin-1OS | FLPLLAGLAANFLPKIFCKITRKC | Parent Peptide | 4 | 8 |
| OSa | LPLLAGLAANFLPKIFCKITRKC | -1 (F) | >128 | >128 |
| OSb | PLLAGLAANFLPKIFCKITRKC | -2 (FL) | 128 | 128 |
| OSc | LLAGLAANFLPKIFCKITRKC | -3 (FLP) | 64 | 128 |
These findings suggest that while the entire length of the canonical 24-residue peptide may not be strictly necessary, the N-terminal region, in particular, appears critical for the activity of some Brevinin-1 family members. mdpi.com
Significance of Disulfide Bond Integrity and Conformational Stability
Most Brevinin-1 peptides, including Brevinin-1Pd, feature a C-terminal heptapeptide (B1575542) loop (Cys¹⁸-Xaa-Xaa-Xaa-Xaa-Lys-Cys²⁴) closed by a disulfide bond between two cysteine residues. nih.govuniprot.org This "Rana box" structure was long thought to be essential for activity. nih.gov Its proposed roles include stabilizing the α-helical conformation of the peptide and providing structural rigidity, which can confer resistance to degradation by host proteases. mdpi.comlsuhsc.edu
However, the necessity of this bond has been debated. Studies on linearized analogues, where the disulfide bridge is prevented from forming, have shown that these modified peptides can retain significant antimicrobial activity. nih.gov For instance, a linearized acetamidomethylcysteinyl analogue of Brevinin-1E had appreciably less hemolytic activity than its cyclized parent peptide while retaining antibacterial properties. nih.gov Similarly, a carboxamidomethylated (linearized) derivative of Brevinin-1 was found to have antiviral activity. nih.gov This indicates that while the disulfide bond contributes to conformational stability, it is not an absolute requirement for biological function and its removal can be a strategy to reduce cytotoxicity. nih.govnih.gov
Correlation between Secondary Structure (α-Helicity) and Biological Function
Brevinin-1 peptides are classic examples of molecules that undergo a conformational change upon interacting with their target. In an aqueous environment, Brevinin-1 typically exists in a disordered, random coil state. nih.gov However, in the presence of a membrane-mimetic environment (like the surface of a bacterium), it folds into an amphipathic α-helical structure. nih.govnih.gov
This induced α-helicity is strongly correlated with biological function. nih.govbiorxiv.org The helical conformation is what allows for the segregation of cationic and hydrophobic residues, creating the amphipathic structure necessary for membrane insertion and disruption. researchgate.net Studies on various AMPs have shown that the degree of α-helicity is often proportional to the peptide's antimicrobial potency. nih.gov Factors that disrupt this helical structure, such as the introduction of helix-breaking residues or significant truncations, often lead to a loss of activity. mdpi.com The proline residue (Pro¹⁴), often found in Brevinin-1 peptides, is known to introduce a stable kink in the molecule, which may be important for its specific orientation and function within the membrane. nih.govmdpi.com
Diastereomer Studies and D-Amino Acid Incorporations
Natural proteins are composed exclusively of L-amino acids. The synthesis of peptide diastereomers, which incorporate one or more D-amino acids, is a powerful tool in SAR studies. mdpi.com The primary benefits of D-amino acid substitution are increased stability against proteases (which are stereospecific for L-amino acids) and the potential to decouple antimicrobial activity from cytotoxicity. mdpi.comfrontiersin.org
The mechanism of action for many AMPs, including Brevinins, is the physical disruption of the cell membrane, a process that is not dependent on chiral interactions with specific receptors. nih.gov Therefore, an all-D-amino acid version (an enantiomer) of a peptide often retains antimicrobial activity. Studies on various helical AMPs have shown that incorporating D-amino acids can destabilize the α-helical structure. mdpi.com This reduction in helicity often leads to a significant decrease in the lysis of mammalian cells (which are more sensitive to highly structured peptides) while preserving potent activity against bacteria. mdpi.com This strategy can effectively increase the therapeutic selectivity of the peptide. While specific D-amino acid incorporation studies on this compound are not widely documented, results from other AMPs strongly suggest this would be a viable strategy to enhance its drug-like properties. nih.govmdpi.com
Rational Design and Engineering of Brevinin 1pd Analogues for Research
Design Principles for Enhanced Specificity and Reduced Research Limitations
The rational design of analogues of Brevinin-1 (B586460) family peptides is primarily guided by the goal of maximizing antimicrobial or anticancer efficacy while minimizing cytotoxic effects, such as hemolysis (the destruction of red blood cells). nih.govfrontiersin.org This balance is crucial for improving the therapeutic index of a peptide, making it a more viable candidate for further research. mdpi.com The fundamental structure of brevinin peptides, including Brevinin-1Pd (Sequence: FLPIIASVAANVFSKIFCAISKKC), features a hydrophobic N-terminal domain and a C-terminal disulfide-bridged loop known as the "Rana Box," which are key targets for modification. mdpi.comufjf.brmdpi.com
Charge Modification : The net positive charge of AMPs facilitates their initial electrostatic interaction with negatively charged bacterial membranes. nih.gov Studies on the closely related peptide Brevinin-1pl have shown that substituting specific residues with basic amino acids like arginine (R), lysine (B10760008) (K), or histidine (H) can significantly alter bioactivity. For instance, arginine substitutions (e.g., brevinin-1pl-2R and brevinin-1pl-5R) were found to enhance activity against Gram-positive bacteria. frontiersin.orgnih.gov
Hydrophobicity and Amphipathicity Tuning : While a certain level of hydrophobicity is essential for membrane disruption, excessive hydrophobicity often correlates with high hemolytic activity. frontiersin.orgmdpi.com Therefore, a primary design goal is to achieve a hydrophobicity threshold that is sufficient for antimicrobial action but below the level that causes significant toxicity to host cells. mdpi.com This can be achieved by substituting hydrophobic residues or introducing more hydrophilic ones. For example, a lysine substitution in brevinin-1pl (brevinin-1pl-6K) led to reduced hydrophobicity and a corresponding decrease in activity against Gram-positive bacteria. frontiersin.orgnih.gov In contrast, a histidine-substituted analogue (brevinin-1pl-3H) showed reduced hemolysis, indicating improved selectivity. frontiersin.orgnih.gov The insertion of tryptophan, with its indole (B1671886) side chain, can also be used to enhance the amphipathic nature of the peptide, promoting membrane interaction. mdpi.comresearchgate.net
These principles demonstrate that strategic amino acid substitutions can optimize the balance between a peptide's desired activity and its research limitations.
| Analogue | Modification | Key Research Finding |
|---|---|---|
| brevinin-1pl-2R | Arginine Substitution | Enhanced activity against Gram-positive bacteria. |
| brevinin-1pl-5R | Arginine Substitution | Demonstrated reduced antimicrobial activity against Gram-negative bacteria but decreased the Minimum Inhibitory Concentration (MIC) against the Gram-positive E. faecium from 4 to 2 μM. nih.gov |
| brevinin-1pl-6K | Lysine Substitution | Decreased activity against Gram-positive bacteria due to reduced hydrophobicity. |
| brevinin-1pl-3H | Histidine Substitution | Reduced hemolytic activity, indicating improved selectivity, though activity against some bacteria was diminished. |
Peptide Modifications and Non-Natural Amino Acid Incorporations for Mechanistic Probes
To probe the mechanisms of action of this compound, researchers employ specific peptide modifications, including the incorporation of non-natural amino acids (UAAs). These modifications serve as powerful tools to enhance peptide stability, alter functional properties, and introduce unique chemical handles for biophysical studies. mdpi.comnsf.gov
A prominent strategy is the substitution of naturally occurring L-amino acids with their D-enantiomeric counterparts. nih.gov This modification is particularly effective for several reasons:
Proteolytic Resistance : D-amino acids are not recognized by most natural proteases, significantly enhancing the peptide's stability in biological environments. nih.gov
Controlled Cytotoxicity : The incorporation of D-amino acids has been shown to be a favorable method for controlling the hemolytic activity of AMPs. nih.gov
Mechanistic Insight : By systematically replacing residues, researchers can determine the role of specific amino acids and their stereochemistry in membrane interaction and disruption. nih.gov
A study on Brevinin-1LTe, a peptide with high sequence homology to other brevinins, demonstrated the success of this approach. Although potent, the parent peptide had a narrow therapeutic index due to high hemolytic activity. nih.gov By systematically substituting leucine (B10760876) and lysine residues with their D-enantiomers, an analogue named 5R was developed. This analogue showed the highest selectivity and effectiveness, with remarkable stability in saline and serum, highlighting its potential as a research tool. nih.gov
The incorporation of UAAs can be achieved through techniques such as amber codon suppression, which reprograms the cell's translational machinery to insert a UAA at a specific site in response to a UAG stop codon. nih.govfrontiersin.org This allows for the site-specific introduction of photo-crosslinkers (like p-benzoyl-L-phenylalanine), fluorescent probes, or other functionalities to study peptide-membrane interactions, protein binding partners, and cellular localization with high precision. nih.govtocris.com
| Analogue | Modification Principle | Key Research Finding |
|---|---|---|
| Parent (B1LTe) | Natural L-amino acid sequence | Exhibited potent antimicrobial activity but high hemolytic activity, resulting in a low therapeutic index. |
| D-L Analogues | Substitution of L-Leucine with D-Leucine | Resulted in fewer alterations in antibacterial efficacy compared to D-Lysine substitutions. |
| 5R | Systematic D-amino acid scanning and Lys-to-Arg substitution | Demonstrated the highest selectivity and effectiveness, with remarkable stability in saline and serum, making it a promising candidate for further development. |
Development of Peptidomimetics and Hybrid Peptide Constructs
To overcome the inherent limitations of natural peptides, such as potential instability and cytotoxicity, researchers develop peptidomimetics and hybrid peptide constructs. These engineered molecules aim to retain the desirable biological activity of the parent peptide while offering improved pharmacological properties.
Peptidomimetics are molecules that mimic the essential structural features and functional activity of a peptide but are built from non-peptide backbones or contain significant modifications. unica.it A key strategy in the design of brevinin peptidomimetics involves altering the "Rana Box." The disulfide bridge in this C-terminal loop is critical for the structure and, in many cases, the activity of the peptide. However, it can also contribute to toxicity. In a study on the analogue Brevinin-1BYa, replacing the two cysteine residues (at positions 18 and 24) with serine resulted in an acyclic peptidomimetic, [C18S,C24S]brevinin-1BYa. unica.it This modification led to a significant eightfold reduction in hemolytic activity while maintaining high potency against Gram-positive bacteria, demonstrating that the disulfide bridge is not essential for all antimicrobial functions. unica.it
Hybrid Peptides are constructed by combining sequences from two or more different parent peptides, aiming to create a new molecule with synergistic or novel properties. nih.govpensoft.net This approach allows researchers to merge the beneficial attributes of different AMPs. For example, a hybrid could be designed by fusing the potent N-terminal domain of this compound, responsible for membrane insertion, with a sequence from another peptide known for its low toxicity or specific targeting capabilities. pensoft.net Studies have successfully created hybrids from peptides like LL-37 and Renalexin, which exhibited broader-spectrum antimicrobial effects at lower concentrations than the parent molecules. nih.gov This design strategy holds potential for creating this compound-based hybrids with enhanced stability and a customized activity spectrum for research purposes. nih.gov
Combinatorial Library Approaches for Functional Discovery
Combinatorial chemistry is a powerful, high-throughput methodology used to synthesize and screen a vast number of compounds simultaneously, making it an invaluable tool for discovering novel peptide functions. nih.govamericanpeptidesociety.orgucdavis.edu Instead of designing single analogues one by one, this approach generates large, diverse libraries of peptide variants that can be screened for specific biological activities. americanpeptidesociety.org
The synthesis of combinatorial peptide libraries often utilizes the "split-mix" method on a solid-phase resin. americanpeptidesociety.org In this process, the resin beads are divided into multiple pools, a different amino acid is coupled to the beads in each pool, and then all the pools are recombined. Repeating this process for each position in the peptide sequence results in a library where each bead contains a unique peptide sequence, potentially generating millions of variants. americanpeptidesociety.org This is often referred to as the one-bead one-compound (OBOC) library method. nih.gov
For a peptide like this compound, a combinatorial library could be created by systematically substituting every amino acid position with all other natural (or even non-natural) amino acids. These libraries can then be screened for a wide range of functions beyond simple antimicrobial activity, such as:
Enhanced binding affinity to specific microbial or cancer cell membrane components. americanpeptidesociety.org
Inhibition of specific enzymes. americanpeptidesociety.org
Novel immunomodulatory or anti-inflammatory activities. frontiersin.org
Advances in computational chemistry allow for the in silico design and screening of virtual libraries before synthesis, which helps in creating more focused libraries with a higher probability of containing active compounds, or "hits". nih.gov By combining synthesis, high-throughput screening, and sequencing technologies, combinatorial approaches accelerate the discovery of this compound analogues with unique and valuable functions for research. nih.govnih.gov
Computational and Biophysical Modeling of Brevinin 1pd Interactions
Molecular Dynamics (MD) Simulations of Peptide-Membrane Systems
Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. jinr.ru For antimicrobial peptides like Brevinin-1Pd, MD simulations are instrumental in visualizing the intricate dance between the peptide and the lipid bilayer of a target cell membrane. jinr.ruplos.org The process involves setting up a virtual system containing the peptide, a model membrane (often composed of lipids like POPC for eukaryotic models or POPG/POPE for bacterial models), and a solvent environment (typically water and ions). jinr.ruplos.org By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the peptide as it approaches, binds to, and inserts into the membrane, revealing conformational changes and the mechanism of membrane disruption.
While specific MD simulation studies on this compound are not extensively published, research on closely related Brevinin-1 (B586460) family members provides significant insights. For instance, MD simulations on Brevinin-1Ya and Brevinin-1Yb, which are also 24-residue peptides, were performed to understand their conformational preferences. scielo.org.zaajol.info These studies revealed that both peptides have a strong propensity to form an α-helical structure, particularly in the central and C-terminal regions (residues 12-23), while the N-terminus remains more flexible. ajol.info The degree of helicity is believed to be a critical factor influencing the biological activity of these peptides. ajol.info Simulations starting with the peptides in either an extended or a helical conformation both converged on similar final structures, underscoring these inherent structural tendencies. scielo.org.zaajol.info
These findings suggest that this compound likely adopts a similar amphipathic α-helical structure upon interacting with a membrane surface, a key feature for its antimicrobial action. The simulations help explain how the peptide positions its hydrophobic residues to interact with the lipid core of the membrane while its cationic (positively charged) residues interact with the negatively charged lipid headgroups characteristic of bacterial membranes.
Table 1: Example Parameters for an MD Simulation of a Brevinin-like Peptide
| Parameter | Description | Value/Setting |
| Software | MD Simulation Engine | GROMACS, AMBER jinr.ruscielo.org.za |
| Force Field | Describes interatomic potentials | AMBER ff-03, CHARMM36 jinr.ru |
| Peptide Initial State | Starting conformation of the peptide | Extended or α-helical scielo.org.za |
| Membrane Model | Lipid composition mimicking target cell | POPG/POPE (bacterial), POPC (eukaryotic) jinr.ru |
| Solvent Model | Explicit representation of the solvent | TIP3P water model jinr.ru |
| Simulation Time | Duration of the simulation run | 100-200 nanoseconds (ns) or more plos.orgscielo.org.za |
| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | System temperature | 300 K (27 °C) |
| Pressure | System pressure | 1 bar |
Molecular Docking and Protein-Protein Interaction Predictions with Potential Receptors
While membrane disruption is a primary mechanism for many antimicrobial peptides, some also exert their effects by interacting with specific intracellular or surface proteins. egranth.ac.in Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a bacterial protein or DNA). frontiersin.org This method is crucial for identifying potential non-membranolytic targets and understanding the specificity of these interactions. egranth.ac.inresearchgate.net
The docking process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most stable complex. frontiersin.org For this compound, potential receptors could include bacterial enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs), or proteins essential for outer membrane integrity, like LptA in Gram-negative bacteria. egranth.ac.in A recent study on a related peptide, Brevinin-1pl, used the HDOCK server to explore its interaction with B-DNA, suggesting that some brevinins may also target intracellular nucleic acids after penetrating the cell membrane. nih.gov
Furthermore, advanced bioinformatics tools like CAMP (Convolutional Attention-based neural network for Multifaceted prediction of Peptide-protein interactions) can predict binding likelihood and even identify specific binding residues from sequence data alone, without requiring a known receptor structure. biorxiv.org Such tools could be used to screen the entire proteome of a target pathogen for potential this compound binding partners, guiding further experimental validation.
Table 2: Illustrative Output of a Molecular Docking Study
| Peptide | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Peptide) | Key Interacting Residues (Protein) |
| This compound (Hypothetical) | E. coli PBP 6 | -8.7 | Lys22, Lys23 | Asp158, Glu210 |
| This compound (Hypothetical) | S. aureus LptA | -9.4 | Phe2, Leu3 | Leu55, Ile89 |
| Brevinin-1pl nih.gov | B-DNA | Not specified | Not specified | Not specified |
Note: Data for this compound is hypothetical, based on typical values from studies on other antimicrobial peptides. egranth.ac.in
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms
To understand the chemical reactivity and electronic-level details of peptide interactions, researchers can turn to quantum mechanical (QM) methods. udg.edu QM calculations, based on the principles of quantum physics, can model the distribution of electrons and the energies involved in forming and breaking chemical bonds. nih.gov However, QM methods are computationally extremely expensive and are typically limited to systems of a few hundred atoms.
To study a specific reaction within a large biological system, such as this compound interacting with a lipid headgroup or the active site of an enzyme, a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics) is often employed. nih.govuniversite-paris-saclay.fr In a QM/MM simulation, the chemically active region (e.g., the peptide's reactive residues and its immediate target) is treated with high-accuracy QM, while the rest of the system (the bulk of the peptide, protein, and solvent) is treated with the more computationally efficient MM force field. researchgate.netresearchgate.net
For this compound, QM/MM simulations could be used to:
Analyze Reaction Pathways: Model the precise mechanism of enzymatic cleavage if this compound were to target a bacterial enzyme. nih.gov
Characterize Charge Transfer: Investigate the electronic interactions between the peptide's cationic lysine (B10760008) residues and the anionic phosphate (B84403) groups of bacterial lipids, providing a deeper understanding of the initial binding event.
Elucidate Spectroscopic Properties: Calculate properties that can be directly compared with experimental spectroscopic data to validate the computational model. universite-paris-saclay.fr
While no specific QM/MM studies have been published for this compound, this methodology holds the potential to answer fundamental questions about the chemical basis of its activity that are inaccessible to classical MD simulations. nih.gov
Bioinformatics Tools for Sequence-Function Predictions and Structural Homology Modeling
Before undertaking complex simulations or biophysical experiments, a wealth of information can be gleaned from the amino acid sequence of this compound using bioinformatics tools. iastate.edu These web-based servers and software packages can predict a wide range of physicochemical and structural properties that are key determinants of a peptide's function. frontiersin.orgresearchgate.net
The primary sequence of this compound is FLPIIASVAANVFSKIFCAISKKC, as cataloged in the UniProt database (Accession: P82844). uniprot.org Using tools like ProtParam, the theoretical molecular weight is calculated to be approximately 2571 Da. frontiersin.orguniprot.org The sequence contains five positively charged residues (Lysine, K) and no negatively charged residues, resulting in a high net positive charge, which is characteristic of cationic antimicrobial peptides that target negatively charged bacterial membranes. nih.gov
Since an experimentally determined 3D structure of this compound is not available, homology modeling can be used to generate a predictive model. wikipedia.orgresearchgate.net This technique uses the known structure of a related, homologous protein as a template. wikipedia.org For this compound, the NMR structure of a similar peptide like Brevinin-1BYa (PDB: 2JMX) could serve as a template. nih.gov Servers like SWISS-MODEL or I-TASSER can then construct a 3D model of this compound based on a sequence alignment with the template. researchgate.netyoutube.com This model can then be used as the starting point for MD simulations or docking studies. Helical wheel projections, generated by servers like HeliQuest, can visualize the amphipathic nature of the predicted α-helical regions, showing a clear separation of hydrophobic and hydrophilic faces, which is crucial for membrane interaction. nih.gov
Table 3: Predicted Physicochemical and Structural Properties of this compound
| Property | Predicted Value/Description | Tool/Database | Citation |
| Amino Acid Sequence | FLPIIASVAANVFSKIFCAISKKC | UniProt | uniprot.org |
| Length | 24 amino acids | UniProt | uniprot.org |
| Molecular Weight | 2571.1 Da | UniProt/ProtParam | uniprot.org |
| Theoretical pI | 10.15 | ProtParam | frontiersin.org |
| Net Charge at pH 7 | +5 | ProtParam | frontiersin.org |
| Predicted Secondary Structure | α-helix and random coil | trRosetta, PEP-FOLD | nih.govfrontiersin.org |
| Special Features | C-terminal disulfide bridge (Cys18-Cys24) forming a "Rana box" | UniProt, Literature | uniprot.orgnih.gov |
| Homology Model Template | Brevinin-1BYa (PDB: 2JMX) | PDB, SWISS-MODEL | nih.govyoutube.com |
Advanced Biophysical Techniques for Interaction Characterization
Computational models generate hypotheses about molecular interactions that must be validated through experimental measurement. Advanced biophysical techniques provide quantitative data on the thermodynamics and kinetics of these interactions in real-time.
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the molecule of interest (e.g., bacterial lipopolysaccharide (LPS) or model lipid vesicles). researchgate.net The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. nih.gov
A study on the related peptide Brevinin-1GHd used ITC to characterize its interaction with LPS, a major component of the outer membrane of Gram-negative bacteria. frontiersin.org The experiment revealed an exothermic reaction, indicating direct binding, and allowed for the calculation of the binding affinity. frontiersin.org Such data is invaluable for understanding the driving forces of the peptide-target interaction—whether it is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered water molecules).
Table 4: Representative ITC Data for Brevinin-1GHd Binding to LPS
| Parameter | Description | Value |
| Kd (Binding Affinity) | Dissociation constant; lower values indicate stronger binding. | 6.49 ± 5.40 µM |
| n (Stoichiometry) | Molar ratio of peptide to target at saturation. | Not Reported |
| ΔH (Enthalpy Change) | Heat released (exothermic, negative) or absorbed (endothermic, positive). | Exothermic (Heat Released) |
| ΔS (Entropy Change) | Change in the system's disorder upon binding. | Not Reported |
Data sourced from the study of Brevinin-1GHd. frontiersin.org
Surface Plasmon Resonance (SPR) is another powerful, label-free biosensor technique used to monitor molecular interactions in real-time. cytivalifesciences.comresearchgate.net In an SPR experiment, one molecule (the ligand, e.g., this compound) is immobilized on a sensor chip surface. nih.gov A solution containing the other molecule (the analyte, e.g., a target protein or lipid vesicles) is then flowed over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram. cytivalifesciences.com
SPR provides detailed kinetic information by measuring the rate of complex formation (association rate constant, ka) and the rate of complex decay (dissociation rate constant, kd). nih.gov The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (Kd), providing a measure of binding affinity that can be compared with ITC results. cytivalifesciences.com SPR was used alongside ITC in the study of Brevinin-1GHd to confirm its direct binding to LPS, where an increase in the SPR signal was observed in a concentration-dependent manner as LPS flowed over the immobilized peptide. frontiersin.org This technique is essential for quantifying how quickly a peptide binds to and dissociates from its target, which is a critical aspect of its biological efficacy. nih.gov
Table 5: Kinetic and Affinity Parameters Obtainable from SPR
| Parameter | Symbol | Description | Typical Units |
| Association Rate Constant | ka | The rate at which the peptide-target complex forms. | M-1s-1 |
| Dissociation Rate Constant | kd | The rate at which the peptide-target complex breaks apart. | s-1 |
| Equilibrium Dissociation Constant | KD | A measure of binding affinity (calculated as kd/ka). | M (molar) |
Atomic Force Microscopy (AFM) for Membrane Surface Perturbations
Atomic Force Microscopy (AFM) has emerged as a powerful biophysical tool for investigating the interactions between antimicrobial peptides (AMPs) and biological membranes at the nanoscale. ucl.ac.uknih.gov This technique provides real-time, high-resolution topographical images of membrane surfaces under near-physiological conditions, allowing for the direct visualization of dynamic changes induced by peptides like those in the Brevinin-1 family. ucl.ac.ukresearchgate.net By scanning a sharp tip mounted on a flexible cantilever across a supported lipid bilayer (SLB), which serves as a model for a cell membrane, AFM can map out the surface with sub-nanometer precision. ucl.ac.uknih.gov This capability is crucial for elucidating the mechanisms of membrane disruption, which for many AMPs involves pore formation, membrane thinning, or complete bilayer destruction. researchgate.netradiologykey.com
AFM studies on various AMPs have revealed several distinct modes of membrane perturbation. These mechanisms, which are broadly applicable to understanding the potential actions of this compound, include the formation of discrete pores, generalized membrane thinning, and detergent-like erosion of the lipid bilayer. ucl.ac.ukresearchgate.netfrontiersin.org For instance, time-lapse AFM imaging can capture the entire process from the initial binding of peptides to the membrane surface to the subsequent formation and evolution of structural defects. mdpi.com
Research findings from AFM studies on various antimicrobial peptides demonstrate a range of observable membrane perturbations. Upon introduction of an AMP, initial interactions often involve the electrostatic attraction between the cationic peptide and the anionic components of a bacterial model membrane. researchgate.net Following this initial binding, peptides may insert into the bilayer, leading to significant topographical changes. These changes can be quantified to understand the peptide's specific mechanism of action.
Key membrane perturbations observed via AFM for various antimicrobial peptides include:
Pore Formation: Many AMPs, such as magainin 2, have been shown to form distinct pores in the lipid bilayer. AFM can measure the diameter and depth of these pores, which for some peptides range from 10 to 40 nanometers in diameter with depths that can span the entire bilayer. ucl.ac.ukuniroma1.it
Membrane Thinning and Expansion: Some peptides induce a more generalized disruption, causing the lipid bilayer to thin and expand. This can be observed as a decrease in the height of the bilayer relative to the underlying mica support, with reductions of up to 25% reported for certain peptides. ucl.ac.uk These thinned regions may represent areas where peptide-lipid complexes have formed. ucl.ac.uk
Increased Surface Roughness: The interaction of AMPs can lead to a significant increase in the root-mean-square (RMS) roughness of the membrane surface. This is often indicative of widespread, less-defined membrane damage, the formation of peptide-lipid aggregates, or the initial stages of bilayer disruption before the formation of larger, stable pores. frontiersin.orgresearchgate.net
Detergent-Like Micellization: At higher concentrations, some peptides can completely disintegrate the membrane in a process akin to the action of a detergent, creating large, unstable defects and removing sections of the bilayer entirely. frontiersin.org
Bacterial Cell Aggregation: Beyond model lipid bilayers, AFM has been used to observe the effects of Brevinin-1 family peptides on whole bacterial cells. For peptides Brevinin-1 HYba1 and Brevinin-1 HYba2, AFM was used to confirm that the peptides induced the formation of bacterial aggregates and clumps, representing a "climax" stage of peptide-induced structural change. nih.govgoogle.com
The specific type and extent of membrane perturbation are dependent on several factors, including the peptide's primary sequence, its concentration, and the lipid composition of the target membrane. radiologykey.comfrontiersin.org While specific AFM data for this compound is not extensively documented in publicly available literature, the findings for other AMPs provide a robust framework for predicting its behavior. The table below summarizes typical quantitative findings from AFM studies on well-characterized antimicrobial peptides, illustrating the type of data that can be obtained to characterize membrane interactions.
| Peptide | Lipid Bilayer Composition | Observed Perturbation | Quantitative Findings (AFM) | Reference |
|---|---|---|---|---|
| Magainin 2 | POPC/POPG | Pore Formation | Pore Diameter: 10–20 nm; Pore Depth: ~3 nm | ucl.ac.uk |
| Esculentin(1-21) | POPC/POPG (1:1) | Pore Formation | Pore Diameter: 30–40 nm; Pore Depth: 3–4 nm | uniroma1.it |
| Alamethicin | Egg PC | Defect Formation / Bilayer Removal | Formation of large, unstable defects at 5 µM; complete bilayer removal at 10 µM. | frontiersin.org |
| CM15 | E. coli Polar Lipid Extract | Increased Surface Roughness, Pore Formation | Concentration-dependent increase in RMS roughness; punctate pores at 2.5 µM. | nih.govmdpi.com |
| Indolicidin | Egg PC | Small Hole Formation | Formation of small holes that can reseal over time. | frontiersin.org |
These examples underscore the utility of AFM in providing detailed, quantitative insights into the disruptive mechanisms of antimicrobial peptides. Such studies are invaluable for building a comprehensive model of how this compound and related compounds perturb and compromise membrane integrity, a key aspect of their biological function.
Comparative Analysis Within the Brevinin Family and Other Amphibian Peptides
Evolutionary Divergence and Functional Specialization of Brevinin-1 (B586460) and Brevinin-2 Subfamilies
The Brevinin superfamily is broadly divided into two main subfamilies, Brevinin-1 and Brevinin-2, which are believed to have arisen from gene duplication events followed by evolutionary divergence. oup.comdiva-portal.org This divergence is evident in their structural characteristics and likely corresponds to a degree of functional specialization.
Brevinin-1 peptides, including Brevinin-1Pd, are typically shorter, consisting of 17 to 24 amino acid residues. oup.com In contrast, Brevinin-2 peptides are longer, generally composed of 30 to 34 residues. oup.comresearchgate.net Phylogenetic analyses based on the amino acid sequences of AMPs from various ranid (true frog) species consistently group Brevinin-1 and Brevinin-2 peptides into distinct clades, supporting their classification as separate subfamilies. oup.commdpi.com
This structural divergence suggests a functional specialization. While both families exhibit broad-spectrum antimicrobial activity, the differences in length, charge, and hydrophobicity arising from their distinct evolutionary paths likely modulate their specific activities against different microbial targets. The evolutionary history of these gene families is characterized by numerous duplication events, with the subsequent divergence of these loci being a key feature. oup.com This process allows for the generation of a diverse peptide arsenal (B13267), possibly as an adaptive response to a wide and ever-changing array of pathogens in the environment.
Structural and Mechanistic Comparisons with Related AMPs (e.g., Temporins, Esculentins)
This compound shares the amphibian skin environment with other AMP families, notably the Temporins and Esculentins, all of which contribute to the frog's innate immunity. researchgate.netbcreptilesandamphibians.ca While they share a common purpose, their structures and mechanisms exhibit key differences.
Brevinins: The hallmark of the Brevinin-1 and Brevinin-2 families is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. frontiersin.org this compound, with its sequence FLPIIASVAANVFSKIFCAISKKC, contains this conserved feature. nih.gov In a membrane-like environment, brevinins typically adopt an amphipathic α-helical conformation, which is crucial for their antimicrobial action of disrupting microbial membranes. core.ac.uknih.gov The presence of multiple cationic lysine (B10760008) residues facilitates the initial interaction with negatively charged bacterial membranes. researchgate.netcore.ac.uk
Temporins: This family consists of very short peptides, often only 10-13 residues long. oup.com A key distinguishing feature is the absence of the C-terminal disulfide-bridged "Rana box" that characterizes brevinins. oup.com Despite their small size, temporins are potent against Gram-positive bacteria. researchgate.net Their mechanism also involves membrane permeabilization, but their structural simplicity represents a different evolutionary solution to antimicrobial defense.
Esculentins: These are considerably larger peptides, with Esculentin-1 being 46 residues and Esculentin-2 being 37 residues long. oup.comresearchgate.net Like brevinins, they also contain a C-terminal disulfide bridge and are known to form α-helical structures. researchgate.net Their greater length may allow for more complex interactions with microbial membranes or even intracellular targets, potentially conferring a different spectrum of activity, including potent effects against fungi and Gram-negative bacteria. researchgate.net
The coexistence of these varied peptide families within a single species suggests a synergistic and multi-pronged chemical defense strategy, with each peptide type potentially targeting different microbial vulnerabilities.
Identification of Conserved Motifs and Divergent Sequences Across Species
The Brevinin-1 family, while diverse, is anchored by conserved structural motifs. Across numerous species, four amino acid residues in the Brevinin-1 sequence are considered invariant: Alanine (B10760859) at position 9, Cysteine at position 18, Lysine at position 23, and the terminal Cysteine at position 24. nih.gov These residues, particularly the cysteines that form the essential "Rana box," are critical for the structural integrity and function of the peptide. frontiersin.org
Conversely, the regions outside these conserved points show remarkable hyper-variability, even among peptides from the same species. nih.govnih.gov This is clearly illustrated within the Brevinin-1 peptides identified in Rana pipiens. The sequences show multiple amino acid substitutions, leading to a variety of distinct peptides such as Brevinin-1Pa, -1Pb, and -1Pd. This intraspecies diversity is thought to be maintained by balancing natural selection, suggesting it provides a significant adaptive advantage. nih.gov this compound, for instance, was detected specifically in frog populations from Vermont, highlighting geographic variation in peptide expression. nih.gov
This pattern of conserved structural frameworks combined with hypervariable regions allows for the fine-tuning of antimicrobial activity while maintaining the core functional architecture of the peptide.
Implications for Understanding Natural Peptide Evolution and Diversity
The study of this compound and its relatives provides profound insights into the evolution of innate immunity. The immense diversity of AMPs, even within a single species, is a testament to a dynamic evolutionary arms race between host and pathogen. mit.edu
Several key principles emerge:
Gene Duplication and Diversification: The existence of peptide families and subfamilies like Brevinin-1 and Brevinin-2 strongly indicates that gene duplication is a primary engine for generating novel AMPs. oup.comdiva-portal.org Following duplication, the new gene copies are free to diverge, accumulating mutations that can lead to new or modified functions.
Diversifying Selection: The high ratio of non-synonymous (amino acid-altering) to synonymous (silent) substitutions observed in the mature peptide-coding regions of many AMP genes is strong evidence for positive or diversifying selection. oup.comdiva-portal.org This suggests that natural selection actively favors the creation of new peptide variants, likely to counter rapidly evolving or geographically distinct microbial threats. nih.gov
A "Peptide Library" Approach: The expression of a complex mixture of AMPs, such as brevinins, temporins, and esculentins, can be seen as the host generating a "library" of chemical weapons. researchgate.net This diversity minimizes the chance of pathogens developing resistance to any single peptide and provides a broad defense against a wide range of bacteria and fungi. diva-portal.org
Ultimately, the molecular architecture of this compound—a conserved structural backbone embellished with variable sequences—represents an elegant evolutionary strategy. It provides a robust framework for antimicrobial action while allowing for rapid adaptation and diversification, ensuring the continued efficacy of the frog's innate immune defenses in a microbe-rich environment.
Data Tables
Table 1: Compound Names Mentioned in the Article
| Compound Name | Family/Subfamily |
| This compound | Brevinin-1 |
| Brevinin-1Pa | Brevinin-1 |
| Brevinin-1Pb | Brevinin-1 |
| Brevinin-2 | Brevinin-2 |
| Temporins | Temporin |
| Esculentin-1 | Esculentin |
| Esculentin-2 | Esculentin |
| Ranatuerin | Ranatuerin |
Table 2: Comparative Sequences of Brevinin-1 Peptides from Rana pipiens
| Peptide Name | Amino Acid Sequence | Reference |
| Brevinin-1Pa | F L P I I A G V A A K V F P K I F C A I S K K C | nih.gov |
| Brevinin-1Pb | F L P I I A G I A A K V F P K I F C A I S K K C | nih.gov |
| This compound | F L P I I A S V A A N V F S K I F C A I S K K C | nih.gov |
| Brevinin-1Pe | F L P I I A S V A A K V F P K I F C A I S K K C | nih.gov |
| Brevinin-1Pg | F F P I V A G V A G Q V L K K I F C T I S K K C | nih.gov |
Prospective Research Avenues and Methodological Challenges
Exploration of Undiscovered Mechanisms of Action
The primary mechanism attributed to Brevinin-1Pd and its family members is the disruption of microbial cell membranes. mdpi.comfrontiersin.org This is a hallmark of many antimicrobial peptides (AMPs), which often involves electrostatic interactions with the negatively charged components of bacterial membranes, leading to permeabilization and cell death. nih.govnih.gov Models such as the "barrel-stave," "toroidal pore," and "carpet-like" mechanisms have been proposed to explain how these peptides compromise membrane integrity. mdpi.comnih.gov
However, the full picture of this compound's bioactivity is likely more complex. Research into other AMPs suggests that their functions are not limited to membrane disruption. nih.gov Future investigations should explore potential intracellular targets of this compound. It is conceivable that after membrane translocation, the peptide could interact with nucleic acids (DNA and RNA), proteins, or cellular processes like protein synthesis and cell wall formation, thereby inhibiting cell function through multiple avenues. nih.govnih.gov
Furthermore, the immunomodulatory potential of Brevinin-1 (B586460) peptides is an emerging area of interest. Some AMPs have been shown to modulate the host immune response, for instance, by influencing cytokine release. nih.govresearchgate.net Investigating whether this compound can modulate inflammatory pathways, such as the MAPK signaling pathway, or interact with immune cells could reveal novel therapeutic properties beyond direct microbial killing. researchgate.net The ability of some brevinins to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and neutralize its inflammatory effects is another promising area for exploration. researchgate.netfrontiersin.org
Development of this compound as a Research Tool or Biological Probe
The specific interactions of this compound with microbial membranes could be harnessed to develop it into a valuable research tool. By fluorescently labeling the peptide, it could be used as a probe to study the biophysical properties of bacterial and fungal membranes. This could provide insights into membrane composition, fluidity, and the changes that occur during antimicrobial treatment.
Moreover, if specific intracellular targets are identified, this compound or its derivatives could be engineered into probes to study these cellular components and their roles in microbial physiology and pathogenesis. For example, if the peptide is found to bind to a specific enzyme, it could be used to investigate the enzyme's function and localization within the cell. The development of this compound as a biological probe would be contingent on a detailed understanding of its structure-activity relationships, allowing for modifications that enhance its specificity and reporting capabilities without compromising its binding affinity.
Integration of Multi-Omics Approaches for Comprehensive Cellular Response Mapping
To gain a holistic understanding of the cellular response to this compound, the integration of multi-omics approaches is essential. thermofisher.comfrontlinegenomics.com These technologies allow for the simultaneous analysis of various molecular layers within a cell, providing a comprehensive picture of the biological processes affected by the peptide. nih.gov
Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression in microorganisms upon exposure to this compound. nih.govfrontiersin.org This can help identify the stress response pathways that are activated, such as those involved in cell wall repair, efflux pump activation, or metabolic adjustments. nih.gov
Proteomics: Analyzing the proteome, the complete set of proteins, can provide insights into the changes in protein abundance and post-translational modifications. nih.govfrontiersin.org This can help identify the specific proteins that are targeted by this compound or those that are part of the cellular defense mechanisms. biorxiv.org
Metabolomics: Studying the metabolome can reveal alterations in metabolic pathways. scienceopen.com This could uncover how this compound affects energy production, nutrient uptake, and other essential metabolic processes in target cells.
By integrating these datasets, researchers can construct detailed maps of the cellular networks that are perturbed by this compound. frontlinegenomics.comnih.gov This approach has the potential to uncover novel mechanisms of action and identify biomarkers of peptide susceptibility. mdpi.commdpi.com
Innovations in Peptide Delivery Systems for in vitro Research Applications
The efficacy of this compound in in vitro research can be significantly influenced by its delivery. Innovations in peptide delivery systems can help overcome challenges such as poor solubility and stability. ijpsjournal.com
Encapsulating this compound in liposomes or other nanoparticles can enhance its stability and facilitate its interaction with target cells. ijpsjournal.comnsf.govnih.gov These delivery systems can be designed to release the peptide in a controlled manner, allowing for more precise and reproducible experimental conditions. nih.gov For instance, stimuli-responsive liposomes could be developed to release this compound in response to specific pH or temperature changes, mimicking conditions found in particular cellular microenvironments. nih.govmdpi.com
Furthermore, modifying the peptide itself, for instance through PEGylation or conjugation to other molecules, can improve its solubility and stability in culture media. nih.gov These strategies can ensure that the peptide remains active throughout the duration of an experiment, leading to more reliable and interpretable results.
Addressing Scalability and Production Challenges for Academic Research
For this compound to be widely used in academic research, its production must be scalable and cost-effective. Currently, the primary methods for obtaining peptides are chemical synthesis and recombinant expression.
Solid-phase peptide synthesis is a common method for producing peptides up to a certain length, but it can be expensive and the yield decreases with increasing peptide size. mdpi.com For a peptide the size of this compound, this method can be challenging for large-scale production.
Recombinant expression in microbial systems like E. coli offers a potentially more scalable and cost-effective alternative. nih.gov However, this approach comes with its own set of challenges. The expression of antimicrobial peptides can be toxic to the host cells, and proper folding and disulfide bond formation, which are crucial for the activity of many brevinins, can be difficult to achieve. nih.govnih.gov Overcoming these hurdles may require the use of fusion protein systems or engineered host strains. nih.gov
Purification of the synthesized peptide to a high degree of purity is another critical step that can be a bottleneck in the production process. frontiersin.org The development of efficient and scalable purification protocols is therefore essential.
Addressing these production and scalability challenges will be crucial for making Breavinin-1Pd and other promising antimicrobial peptides more accessible to the broader research community, thereby accelerating the pace of discovery in this field. researchgate.netarxiv.orgresearchgate.net
Q & A
Q. What experimental methodologies are recommended for initial structural characterization of Brevinin-1Pd?
To determine the primary structure and conformation of this compound, employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of peptide folding . Circular dichroism (CD) spectroscopy can supplement this by analyzing secondary structure elements (e.g., α-helices) under varying pH or lipid environments . Mass spectrometry (MS) should confirm molecular weight and post-translational modifications. For reproducibility, document solvent systems, temperature controls, and instrument calibration parameters in the supplementary materials .
Q. How can researchers design in vitro assays to assess this compound’s antimicrobial efficacy?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include controls for solvent effects (e.g., DMSO) and replicate experiments across biological triplicates. For eukaryotic cell toxicity, employ hemolysis assays (e.g., human erythrocytes) and MTT assays on mammalian cell lines. Normalize data to peptide concentration and solvent controls .
Q. What are the critical steps to ensure reproducibility in synthesizing this compound?
Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize cleavage conditions (e.g., TFA:thioanisole:H2O) to minimize side products. Validate purity (>95%) via reverse-phase HPLC and characterize using MALDI-TOF MS. Document resin type, coupling reagents, and deprotection times in the experimental section .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s membrane interaction mechanisms?
When experimental data (e.g., CD spectroscopy vs. fluorescence anisotropy) conflict, run all-atom MD simulations in lipid bilayers mimicking bacterial vs. mammalian membranes. Analyze parameters like hydrophobic insertion depth, hydrogen bonding, and lipid disordering. Cross-validate with experimental data by correlating simulation-derived free energy values with observed MICs .
Q. What strategies address variability in this compound’s cytotoxicity across cell lines?
To reconcile discrepancies (e.g., high toxicity in fibroblasts vs. low toxicity in keratinocytes), perform transcriptomic profiling (RNA-seq) to identify differential expression of membrane receptors or efflux pumps. Validate via siRNA knockdowns and functional assays. Include cell line authentication and culture condition details (e.g., serum concentration) in metadata .
Q. How can researchers design in vivo studies to evaluate this compound’s therapeutic potential without overinterpreting preclinical data?
Use murine infection models (e.g., subcutaneous abscess or systemic sepsis) with clinically relevant pathogens. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Include sham-treated controls and blinded outcome assessments. For ethical compliance, adhere to ARRIVE guidelines and pre-register protocols .
Q. What analytical frameworks are suitable for studying this compound’s synergy with conventional antibiotics?
Apply the fractional inhibitory concentration index (FICI) model in checkerboard assays. For mechanistic insights, use isobologram analysis or time-kill curves. Pair with proteomic profiling (e.g., LC-MS/MS) to identify synergistic pathways (e.g., cell wall synthesis inhibition + membrane disruption) .
Methodological Considerations
Q. How should researchers handle conflicting data on this compound’s stability in physiological buffers?
Conduct stability assays under simulated physiological conditions (e.g., 37°C, pH 7.4, serum presence) using HPLC-MS to quantify degradation products. Compare degradation kinetics across buffers (e.g., PBS vs. cell culture media) and correlate with bioactivity retention. Report buffer composition and incubation times transparently .
Q. What statistical approaches mitigate false positives in high-throughput screening of this compound analogs?
Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets. For dose-response curves, use nonlinear regression models (e.g., log(inhibitor) vs. response) with 95% confidence intervals. Predefine exclusion criteria for outliers and validate hits in orthogonal assays .
Q. How can systematic reviews identify gaps in this compound research?
Follow PRISMA guidelines to aggregate preclinical studies. Extract data on model organisms, dosing, and outcome measures. Use tools like ROBVIS to assess bias risk. Highlight understudied areas (e.g., resistance mechanisms or immunomodulatory effects) for future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
